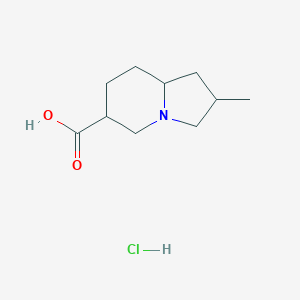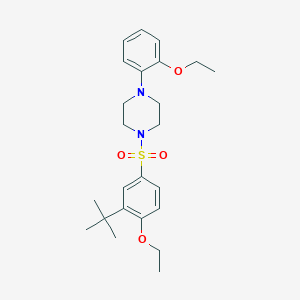
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family This compound is characterized by the presence of a pteridine core substituted with 3-chloro-4-methylphenyl and 4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions
Preparation of Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formylated compounds under acidic or basic conditions.
Introduction of Substituents: The 3-chloro-4-methylphenyl and 4-methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of catalysts such as palladium or copper complexes to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and organometallic reagents.
Major Products Formed
Oxidation: Formation of pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pteridine derivatives with hydrogenated aromatic rings.
Substitution: Formation of substituted pteridine derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(3-chloro-4-methylphenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine
- N2-(3-chloro-4-methylphenyl)-N4-(4-ethylphenyl)pteridine-2,4-diamine
- N2-(3-chloro-4-methylphenyl)-N4-(4-hydroxyphenyl)pteridine-2,4-diamine
Uniqueness
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to the specific combination of substituents on the pteridine core. The presence of both 3-chloro-4-methylphenyl and 4-methoxyphenyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-3-4-14(11-16(12)21)25-20-26-18-17(22-9-10-23-18)19(27-20)24-13-5-7-15(28-2)8-6-13/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYFDXBJJSYMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)

![ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2886406.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)
![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)



![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2886423.png)



